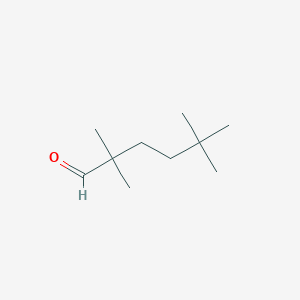
2,2,5,5-Tetramethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylhexanal is an organic compound with the molecular formula C10H22. It is a derivative of hexane, characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is also known by other names such as bineopentyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylhexanal typically involves the alkylation of hexane with methyl groups. One common method is the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,2,5,5-tetramethylhexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylhexanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,2,5,5-tetramethylhexanoic acid.
Reduction: Formation of 2,2,5,5-tetramethylhexanol.
Substitution: Formation of halogenated derivatives such as 2,2,5,5-tetramethylhexyl chloride.
Scientific Research Applications
2,2,5,5-Tetramethylhexanal has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for studying the behavior of branched-chain hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylhexanal involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can easily penetrate lipid membranes and interact with intracellular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, alteration of membrane fluidity, and interaction with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched-chain hydrocarbon with similar properties.
2,2,3,3-Tetramethylbutane: A structurally related compound with four methyl groups attached to a butane chain.
Uniqueness
2,2,5,5-Tetramethylhexanal is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to linear hydrocarbons. Additionally, the presence of multiple methyl groups enhances its hydrophobicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h8H,6-7H2,1-5H3 |
InChI Key |
UYUGJIUEXFPBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273682.png)

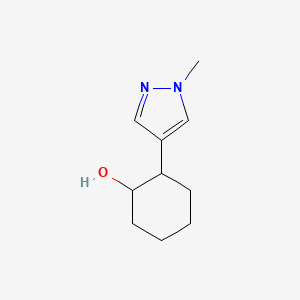
![4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
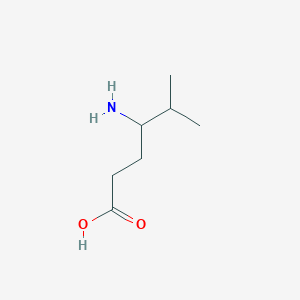
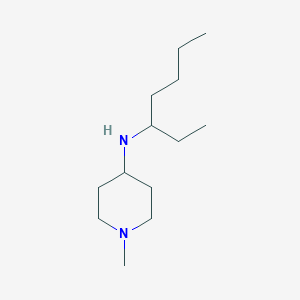
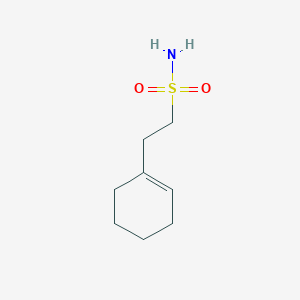
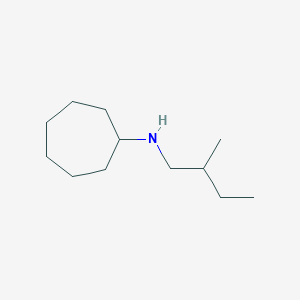
![1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13273724.png)
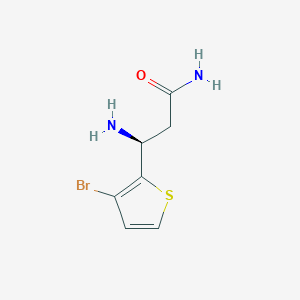
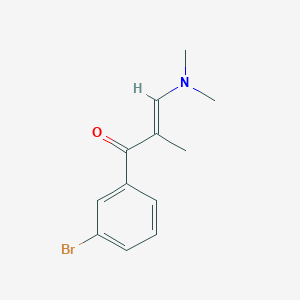
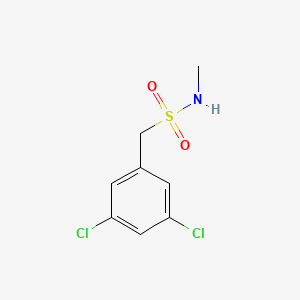
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)
